[(S)-3-(Acetyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid
CAS No.:
Cat. No.: VC13464606
Molecular Formula: C9H16N2O3
Molecular Weight: 200.23 g/mol
* For research use only. Not for human or veterinary use.
                        
Specification
| Molecular Formula | C9H16N2O3 | 
|---|---|
| Molecular Weight | 200.23 g/mol | 
| IUPAC Name | 2-[(3S)-3-[acetyl(methyl)amino]pyrrolidin-1-yl]acetic acid | 
| Standard InChI | InChI=1S/C9H16N2O3/c1-7(12)10(2)8-3-4-11(5-8)6-9(13)14/h8H,3-6H2,1-2H3,(H,13,14)/t8-/m0/s1 | 
| Standard InChI Key | RMXMRBLVGGVBRS-QMMMGPOBSA-N | 
| Isomeric SMILES | CC(=O)N(C)[C@H]1CCN(C1)CC(=O)O | 
| SMILES | CC(=O)N(C)C1CCN(C1)CC(=O)O | 
| Canonical SMILES | CC(=O)N(C)C1CCN(C1)CC(=O)O | 
Introduction
Structural Characterization
The molecular structure of [(S)-3-(Acetyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid comprises a pyrrolidine ring substituted at the third position with an N-methyl acetamide group and an acetic acid moiety at the nitrogen (Figure 1). The (S)-configuration at the stereogenic center ensures enantiomeric specificity, which is critical for its interactions in biological systems .
Molecular Formula: C₉H₁₆N₂O₃
Molecular Weight: 200.23 g/mol  
Key Functional Groups:
- 
Pyrrolidine ring (five-membered secondary amine)
 - 
N-Methyl acetamide substituent (CH₃CON(CH₃)-)
 - 
Acetic acid side chain (-CH₂COOH)
 
| Property | Value | Source | 
|---|---|---|
| Exact Mass | 200.116 g/mol | |
| LogP (Partition Coefficient) | 0.87 | |
| Topological Polar Surface Area | 76.2 Ų | 
Synthesis and Manufacturing
The synthesis of [(S)-3-(Acetyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid typically involves multi-step organic reactions, leveraging both classical and modern methodologies:
Key Steps in Synthesis
- 
Pyrrolidine Functionalization: Introduction of the acetyl-methyl-amino group via nucleophilic substitution or reductive amination .
 - 
Acetic Acid Coupling: Attachment of the acetic acid moiety using carbodiimide-based coupling agents (e.g., EDC, HOBt) .
 - 
Stereochemical Control: Chiral resolution or asymmetric synthesis to ensure the (S)-configuration .
 
A representative protocol from patent literature involves:
- 
Step 1: Reaction of (S)-3-aminopyrrolidine with methyl acetyl chloride to form the N-methyl acetamide intermediate .
 - 
Step 2: Alkylation with bromoacetic acid under basic conditions to yield the final product.
 
Yield Optimization: Adjusting solvent polarity (e.g., acetone/water mixtures) and temperature (25–60°C) improves yields to >70% .
Physicochemical Properties
The compound’s physicochemical profile is critical for its pharmacokinetic behavior:
| Property | Value | Method/Source | 
|---|---|---|
| Melting Point | Not reported | |
| Solubility | Moderately polar solvents (e.g., DMSO, ethanol) | |
| Stability | Hydrolytically stable at pH 4–8 | 
Spectroscopic Data:
- 
IR: Strong absorption bands at 1650 cm⁻¹ (amide C=O) and 1720 cm⁻¹ (carboxylic acid C=O).
 - 
NMR (¹H): δ 1.8–2.1 (pyrrolidine CH₂), δ 3.1 (N-CH₃), δ 4.3 (CH₂COOH) .
 
Applications in Research and Industry
Pharmaceutical Intermediates
The compound serves as a precursor in synthesizing kappa opioid receptor agonists and anticonvulsants .
Peptide Mimetics
Its chiral structure aids in designing peptidomimetics for targeting G-protein-coupled receptors (GPCRs) .
Analytical Standards
Comparison with Analogous Compounds
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